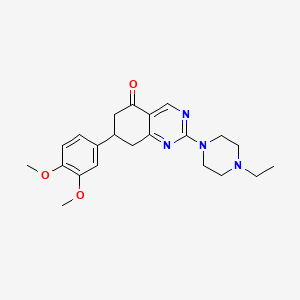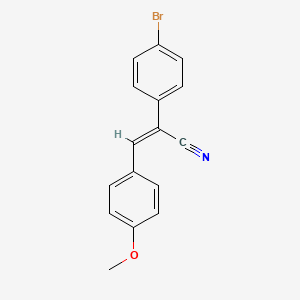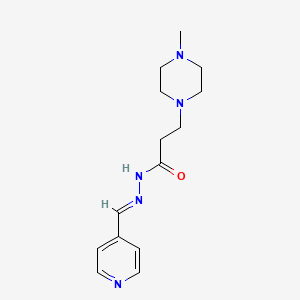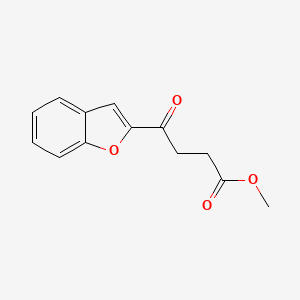
7-(3,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a member of the quinazolinone family, which is known for its significant biological activities. Quinazolinone derivatives have been extensively studied for their potential medicinal applications, including their use as antipsychotic, anti-inflammatory, and antitumor agents.
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Alpha-1 Adrenoceptor Antagonists
Quinazolinone-arylpiperazine derivatives, including compounds similar to the one , have been synthesized and evaluated as potential α1-adrenoceptor antagonists. These compounds have shown promising hypotensive activity in animal models, indicating their potential use in blood pressure regulation (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Synthesis Processes
Improved synthesis processes for derivatives of quinazolinones have been developed. These processes are crucial for creating intermediates used in the preparation of antihypertensive agents like Doxazosin, which are used in the treatment of hypertension and benign prostate hyperplasia (Ramesh, Reddy, & Reddy, 2006).
Serotonin Receptor Ligands
Research on quinazolinone derivatives has included exploring their binding affinity for serotonin receptors. This research is significant for understanding the therapeutic potential of these compounds in treating neurological and psychiatric disorders (Intagliata et al., 2017).
Antipsychotic Properties
Certain quinazolinone derivatives, such as aripiprazole, have been identified as potent partial agonists at human 5-HT1A receptors, suggesting their potential use as antipsychotic agents. These findings highlight the role of such compounds in managing symptoms of schizophrenia and related conditions (Jordan et al., 2002).
Anti-Inflammatory and Analgesic Properties
Some quinazolinone derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications in managing pain and inflammation (Mohamed et al., 2009).
Dopaminergic Neuron Inhibition
Research on quinolinone derivatives, similar in structure to the compound , has shown their ability to inhibit dopaminergic neurons in the ventral tegmental area. This suggests potential applications in the treatment of disorders related to dopamine dysfunction (Momiyama et al., 1996).
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-4-25-7-9-26(10-8-25)22-23-14-17-18(24-22)11-16(12-19(17)27)15-5-6-20(28-2)21(13-15)29-3/h5-6,13-14,16H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMZGDUAKVPUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dimethoxyphenyl)-2-(4-ethylpiperazinyl)-6,7,8-trihydroquinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)